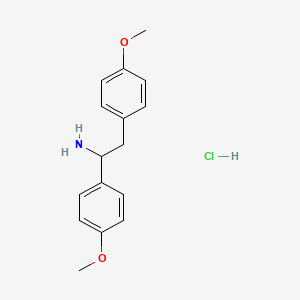

Bis(p-methoxyphenyl)ethylamine hydrochloride

Description

Bis(p-methoxyphenyl)ethylamine hydrochloride is a β-phenethylamine (β-PEA) derivative featuring two para-methoxy substituents on the aromatic rings. Its structure consists of an ethylamine backbone linked to two p-methoxyphenyl groups, with a hydrochloride salt enhancing solubility. Key synonyms include 4-Methoxyphenethylamine Hydrochloride, p-Methoxyphenethylamine Hydrochloride, and NSC 43687 Hydrochloride . This compound is utilized in research and synthesis, particularly in studies exploring structure-activity relationships (SAR) of adrenergic and trace amine-associated receptors .

Properties

IUPAC Name |

1,2-bis(4-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2.ClH/c1-18-14-7-3-12(4-8-14)11-16(17)13-5-9-15(19-2)10-6-13;/h3-10,16H,11,17H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLAGNYPWIVYTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80977983 | |

| Record name | 1,2-Bis(4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62402-45-3 | |

| Record name | Phenethylamine, 4-methoxy-alpha-(4'-methoxyphenyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062402453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(p-methoxyphenyl)ethylamine hydrochloride typically involves the reaction of 4-methoxyphenethylamine with hydrochloric acid. The process may include steps such as alkylation, reduction, and purification to obtain the final product . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Bis(p-methoxyphenyl)ethylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced amines or other derivatives .

Scientific Research Applications

Chemical Synthesis

Precursor for Organic Compounds

- Bis(p-methoxyphenyl)ethylamine hydrochloride serves as a precursor in the synthesis of various organic compounds. Its structure allows it to participate in alkylation and polymerization reactions, making it valuable in the development of new materials and specialty chemicals.

Coordination Complexes

- The compound can form coordination complexes with transition metals, which are useful in catalysis and material science. These complexes may exhibit interesting optical properties, making them candidates for applications in photonics and sensor technology.

Biological Research

Model Compound for Amine Interactions

- In biological studies, this compound is utilized as a model compound to investigate the interactions of amines with biological receptors and enzymes. Its ability to modulate biological pathways makes it a subject of interest for pharmacological research.

Potential Therapeutic Applications

- Research indicates that this compound may have therapeutic potential in treating conditions related to amine metabolism. It has been explored for its effects on neurotransmitter systems, potentially influencing mood disorders and neurodegenerative diseases .

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is employed in the production of specialty chemicals and advanced materials. Its unique properties facilitate its use in creating polymers and coatings that require specific chemical characteristics.

Environmental Studies

- The compound has been investigated for its environmental degradation properties. Studies focus on understanding how it behaves under various environmental conditions, contributing to the development of safer chemical processes and materials.

Case Studies

Mechanism of Action

The mechanism of action of Bis(p-methoxyphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Differences

- Substituent Effects: Bis(p-methoxyphenyl)ethylamine HCl has two para-methoxy groups, increasing steric bulk and lipophilicity compared to mono-substituted analogs like Tyramine HCl (4-hydroxy) or Dopamine HCl (3,4-dihydroxy). This bulk may reduce binding affinity to receptors sensitive to steric hindrance, as seen in β-PEA analogs with bulky para-substituents (e.g., 4-t-butyl β-PEA) . 3,4-Methylenedioxyphenethylamine HCl contains a benzodioxol group, which enhances metabolic stability compared to hydroxylated analogs .

Polarity and Solubility :

- Hydroxyl groups (e.g., in Dopamine HCl) increase polarity and aqueous solubility, whereas methoxy groups enhance lipid solubility. Bis(p-methoxyphenyl)ethylamine HCl is likely less water-soluble than Dopamine or Tyramine derivatives .

Biological Activity

Bis(p-methoxyphenyl)ethylamine hydrochloride is a compound characterized by its unique chemical structure, which consists of two p-methoxyphenyl groups attached to an ethylamine backbone. This structural configuration imparts notable biological activities, particularly in neuropharmacology, making it a subject of interest in medicinal chemistry and pharmacological research.

- Molecular Formula : C16H20ClN

- Molecular Weight : 275.79 g/mol

- CAS Number : 62402-45-3

The compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is advantageous for various experimental applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. Key mechanisms include:

- Serotonin Receptor Modulation : The compound has been shown to influence serotonin receptor activity, which may affect mood and cognitive functions.

- Monoamine Oxidase Inhibition : Similar compounds have demonstrated the ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially contributing to antidepressant effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuropharmacological Effects : The compound has been studied for its potential applications in treating mood disorders and as an analgesic due to its serotonin-modulating effects.

- Vasodilatory Activity : In vitro studies suggest that derivatives of similar compounds exhibit vasodilatory properties, with effective doses (ED50) reported around 8.4 µM .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Methoxyphenethylamine | Primary amine with one methoxy group | Neurotransmitter modulation |

| Phenethylamine | Simpler structure without methoxy groups | Diverse biological activities |

| 2-Phenylethylamine Hydrochloride | Related structure with different properties | Varies widely in biological activity |

| Bis(p-methoxyphenyl)ethylamine | Dual p-methoxyphenyl substitution | Enhanced receptor binding and activity |

Case Studies and Research Findings

- Neurotransmitter Interaction Study : A study demonstrated that this compound significantly modulates serotonin levels in neuronal cultures, suggesting potential antidepressant properties.

- Vasodilation Research : Investigations into its vasodilatory effects revealed that certain derivatives maintain potency while exhibiting minimal side effects, positioning them as candidates for cardiovascular therapies .

- Inhibition of MDA Synthesis : Research indicated that related compounds could inhibit malondialdehyde (MDA) synthesis, a marker for oxidative stress, thereby suggesting possible protective effects against neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for Bis(p-methoxyphenyl)ethylamine hydrochloride, and how can computational methods enhance route selection?

Methodological Answer: Synthetic route optimization involves leveraging computational tools like quantum chemical calculations and reaction path search methods to predict feasible pathways. For example:

- Template-based synthesis (e.g., using PISTACHIO, REAXYS databases) applies precursor scoring and relevance heuristics to prioritize high-yield routes .

- Computational design integrates feedback loops between experimental data and simulations, narrowing optimal conditions (e.g., solvent selection, temperature) to reduce trial-and-error approaches .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Critical protocols include:

- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation risks .

- Waste disposal: Segregate chemical waste and collaborate with certified disposal services to mitigate environmental hazards .

- First-aid measures: Immediate consultation with a physician and provision of safety data sheets during emergencies .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Compare experimental spectra with reference data to confirm molecular structure .

- High-Performance Liquid Chromatography (HPLC): Assess purity using certified standards and quantify impurities (e.g., residual solvents) .

- Mass Spectrometry (MS): Validate molecular weight and fragmentation patterns against theoretical predictions .

Q. How can researchers resolve contradictory spectroscopic data during characterization?

Methodological Answer:

- Cross-verification: Combine multiple techniques (e.g., NMR, FT-IR, X-ray crystallography) to validate structural assignments .

- Impurity analysis: Use HPLC-MS to identify byproducts interfering with spectral data .

- Literature benchmarking: Compare results with peer-reviewed studies on analogous compounds (e.g., methoxy-substituted amines) .

Q. What strategies optimize reaction parameters for scalable synthesis?

Methodological Answer:

- Design of Experiments (DOE): Systematically vary parameters (e.g., catalyst loading, solvent polarity) to identify critical factors .

- Process simulation: Use tools like Aspen Plus to model reaction kinetics and optimize throughput .

- In-situ monitoring: Implement techniques like FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How can computational models predict metabolic or environmental degradation pathways of this compound?

Methodological Answer:

Q. What methodologies address low yield or selectivity in multi-step syntheses?

Methodological Answer:

- Protecting group strategies: Temporarily block reactive sites (e.g., methoxy groups) to prevent undesired side reactions .

- Catalyst screening: Test transition-metal catalysts (e.g., palladium, nickel) to enhance regioselectivity in coupling reactions .

- Solvent optimization: Evaluate polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and improve reaction efficiency .

Q. How should researchers design experiments to investigate the compound’s biological activity?

Methodological Answer:

- In vitro assays: Use receptor-binding studies (e.g., radioligand displacement) to assess interactions with target proteins .

- Dose-response analysis: Establish IC50/EC50 values through serial dilutions and statistical validation (e.g., ANOVA) .

- Toxicity screening: Conduct cytotoxicity assays (e.g., MTT) on cell lines to evaluate safety profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.